
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is a labeled amino acid derivative used in various scientific research applications. The compound features isotopic labeling with carbon-13 and nitrogen-15, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, facilitating its use in peptide synthesis and other organic transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxycarbonyl)-L-alanine-2-13C-15N typically involves the protection of L-alanine with a tert-butoxycarbonyl group. The process begins with the reaction of L-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The isotopic labeling is introduced by using carbon-13 and nitrogen-15 enriched starting materials.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems enhance the efficiency, versatility, and sustainability of the synthesis process compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.
Substitution: Reagents such as di-tert-butyl dicarbonate and DMAP are used for protection, while TFA and HCl are used for deprotection.
Major Products Formed
The major products formed from these reactions include the free amino acid after deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions.
Aplicaciones Científicas De Investigación
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR spectroscopy for studying molecular structures and dynamics.
Biology: In peptide synthesis and protein engineering to study protein folding and interactions.
Medicine: In drug development and metabolic studies to trace biochemical pathways.
Industry: In the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (tert-Butoxycarbonyl)-L-alanine-2-13C-15N primarily involves its role as a protected amino acid. The Boc group stabilizes the amino function, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino acid can participate in various biochemical and chemical processes. The isotopic labels (carbon-13 and nitrogen-15) allow for detailed analysis using NMR spectroscopy, providing insights into molecular interactions and dynamics .
Comparación Con Compuestos Similares
Similar Compounds
(tert-Butoxycarbonyl)-L-alanine: Similar in structure but without isotopic labeling.
(tert-Butoxycarbonyl)-L-valine: Another Boc-protected amino acid with a different side chain.
(tert-Butoxycarbonyl)-L-leucine: Boc-protected amino acid with a larger aliphatic side chain.
Uniqueness
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is unique due to its isotopic labeling, which makes it invaluable for NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled analogs .
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](213C)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5+1,9+1 |
Clave InChI |
QVHJQCGUWFKTSE-GWDDMYRWSA-N |
SMILES isomérico |
C[13C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



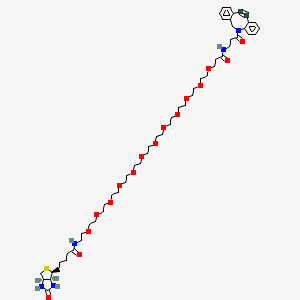
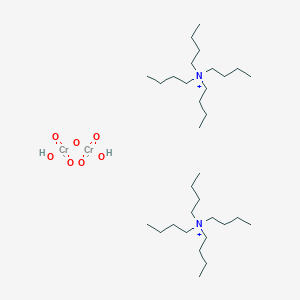
![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)

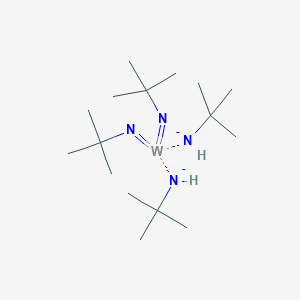

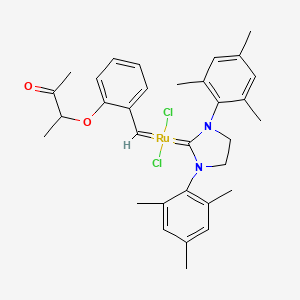

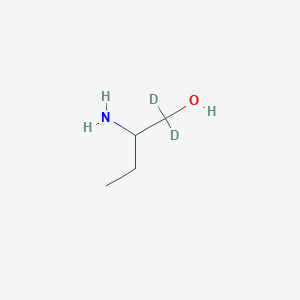
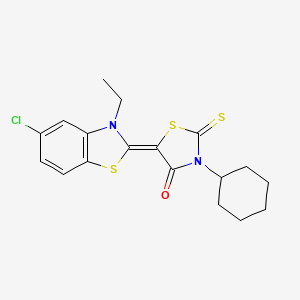

![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)
![3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide](/img/structure/B12055557.png)
